molecular formula C26H40Cl2N2O4 B2719320 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1323607-09-5

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2719320
CAS RN: 1323607-09-5
M. Wt: 515.52
InChI Key: UQPQRZVUQXQEGQ-UHFFFAOYSA-N
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Description

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H40Cl2N2O4 and its molecular weight is 515.52. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Computational Studies

Compounds with complex structures, including piperazine derivatives and tert-butyl groups, are often subjects of crystal structure analysis and computational studies to understand their properties better. For instance, Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and density functional theory (DFT) calculations on novel piperazine derivatives. These studies help in understanding the molecular interactions and reactivity of such compounds, which is crucial for designing molecules with desired properties in materials science and pharmaceutical research (Kumara et al., 2017).

Synthesis and Characterization

The synthesis and characterization of similar compounds provide valuable insights into chemical reactions and methodologies that can be applied to a wide range of chemical research. For example, the synthesis of piperazine derivatives and their characterization through techniques such as NMR, LCMS, and X-ray diffraction is a common practice in medicinal chemistry and materials science to explore new compounds with potential applications in drug development and material properties enhancement (Wang Xiao-shan, 2011).

Antimicrobial Activities

Derivatives of piperazine and related heterocycles are often evaluated for their biological activities, including antimicrobial properties. Studies on novel triazole derivatives, for instance, have demonstrated that such compounds can exhibit good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmacological Evaluations

Although direct information on drug use and side effects is excluded, research into the synthesis, characterization, and pharmacological evaluation of structurally related compounds provides a foundation for understanding how these compounds might interact with biological systems. This research is pivotal in drug discovery and development, highlighting the potential therapeutic uses of such compounds based on their pharmacodynamic profiles and mechanisms of action (Jia et al., 2014).

properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4.2ClH/c1-26(2,3)21-9-11-23(12-10-21)32-18-17-31-20-22(29)19-27-13-15-28(16-14-27)24-7-5-6-8-25(24)30-4;;/h5-12,22,29H,13-20H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPQRZVUQXQEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.